molecular formula C14H16N4O2S B12178137 N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide

Cat. No.: B12178137
M. Wt: 304.37 g/mol
InChI Key: WUBHFQVDXFCAJP-UHFFFAOYSA-N
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Description

N-[(2E)-5-Cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a cyclopropyl group and a fused cyclohepta[d][1,2]oxazole-carboxamide moiety. The thiadiazole ring adopts an (E)-configuration at the hydrazone-like linkage, while the cycloheptaoxazole system introduces a seven-membered ring fused to an oxazole, likely influencing steric and electronic properties.

Properties

Molecular Formula

C14H16N4O2S

Molecular Weight

304.37 g/mol

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide

InChI

InChI=1S/C14H16N4O2S/c19-12(15-14-17-16-13(21-14)8-6-7-8)11-9-4-2-1-3-5-10(9)20-18-11/h8H,1-7H2,(H,15,17,19)

InChI Key

WUBHFQVDXFCAJP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)ON=C2C(=O)NC3=NN=C(S3)C4CC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might involve the use of cyclopropylamine and thiadiazole derivatives, followed by cyclization with oxazole intermediates .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. The specific compound has been studied for its efficacy against various bacterial strains and fungi. For instance, studies have shown that derivatives of thiadiazole can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties
The compound's structure allows it to interact with biological targets involved in cancer cell proliferation. Preliminary studies suggest that it may inhibit certain enzymes linked to tumor growth. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines, making it a candidate for further development in cancer therapeutics .

Anti-inflammatory Effects
Compounds similar to N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This property could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Agricultural Applications

Pesticidal Properties
The compound has been evaluated for its potential as a pesticide. Its structural features may confer resistance to degradation by environmental factors while maintaining efficacy against pests. Studies have indicated that it can act as an insect growth regulator (IGR), disrupting the life cycle of agricultural pests .

Herbicidal Activity
Research into the herbicidal properties of thiadiazole derivatives indicates that they can inhibit plant growth by interfering with photosynthesis or other metabolic pathways in weeds. This suggests that this compound could be developed into effective herbicides .

Material Science

Polymer Chemistry
The unique chemical structure of the compound allows it to be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research is ongoing into its use as a functional additive in plastics and coatings .

Summary Table of Applications

Application AreaSpecific Use CasesResearch Findings
Medicinal ChemistryAntimicrobial agentsEffective against Staphylococcus aureus
Anticancer therapeuticsInduces apoptosis in cancer cell lines
Anti-inflammatory treatmentsReduces pro-inflammatory cytokines
Agricultural SciencePesticidesActs as an insect growth regulator
HerbicidesInhibits weed growth effectively
Material SciencePolymer additivesEnhances thermal stability and mechanical strength

Mechanism of Action

The mechanism of action of N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The compound’s structure allows it to bind to specific sites on proteins or nucleic acids, thereby modulating their activity .

Comparison with Similar Compounds

Key Compounds from :

  • N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) and N-[3-(3-Chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4h) . Substituents: Both feature aryl groups (methylphenyl or chlorophenyl) at position 3 of the thiadiazole ring, contrasting with the cyclopropyl group in the target compound. Carboxamide vs. Benzamide: The target compound’s cycloheptaoxazole-carboxamide differs from the benzamide substituents in 4g/4h, likely increasing steric bulk and altering solubility. Electronic Effects: The dimethylamino-acryloyl group in 4g/4h introduces conjugated π-systems absent in the target compound, which may affect UV-Vis absorption and reactivity.

Physicochemical Properties:

Compound Melting Point (°C) IR C=O Stretching (cm⁻¹) Key MS Fragments (m/z) Elemental Analysis (C/H/N)
4g 200 1690, 1638 392 (M⁺), 105 (base) C 64.15%, H 5.01%, N 14.10%
4h Not reported Similar to 4g Not reported Not reported
Target Compound Not reported Expected ~1650–1700* Not reported Not reported

*Predicted based on carboxamide C=O stretching in analogous compounds.

Hydrogen-Bonding and Molecular Interactions

Triazole-Thione Derivatives ():

  • (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione forms extensive N–H···O/S and O–H···S hydrogen bonds, creating a six-membered supramolecular assembly .
  • Comparison: The target compound lacks thione (–S) or free N–H groups, reducing hydrogen-bond donor capacity compared to the triazole-thione.

Thiazole-Containing Analogues ():

  • Compounds such as (2S,3S,5R)-3-hydroxy-5-[(S)-2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanamido]-1,6-diphenylhexan-2-ylcarbamate feature thiazole rings and complex stereochemistry .
  • Comparison :
    • The target compound’s thiadiazole and oxazole rings are less sterically demanding than the multi-substituted thiazole-ureido systems in .
    • The absence of hydroperoxide or urea groups in the target compound suggests divergent reactivity and stability profiles.

Critical Analysis of Structural and Functional Divergence

  • Cyclopropyl vs. Aryl Substitution : The cyclopropyl group in the target compound may enhance metabolic stability compared to aryl-substituted thiadiazoles (e.g., 4g/4h), which are prone to oxidative metabolism .

Biological Activity

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide is a complex organic compound exhibiting significant biological activity. This article delves into its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has a molecular formula of C17H16N4O4SC_{17}H_{16}N_{4}O_{4}S and a molecular weight of approximately 372.4 g/mol. Its structure features a thiadiazole ring fused with a cycloheptaoxazole framework, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC17H16N4O4SC_{17}H_{16}N_{4}O_{4}S
Molecular Weight372.4 g/mol
CAS Number1144462-13-4

Antimicrobial Activity

Research indicates that compounds with thiadiazole and oxazole derivatives exhibit notable antimicrobial properties . For instance, studies have demonstrated that similar compounds show effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of essential metabolic pathways in microorganisms.

Anticancer Properties

Several studies have reported on the anticancer potential of thiadiazole derivatives. A study evaluating various derivatives found that those containing the thiadiazole moiety exhibited significant cytotoxicity against cancer cell lines such as human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) . The compound's ability to disrupt cancer cell proliferation is attributed to its interaction with specific cellular targets that regulate growth and apoptosis.

Antitubercular Activity

The compound's structural analogs have been evaluated for their antitubercular activity . Compounds similar to this compound have shown promising results in inhibiting Mycobacterium tuberculosis . This suggests that the compound may hold potential as a therapeutic agent against tuberculosis.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within cells. For example:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It can bind to receptors that regulate cell signaling pathways associated with growth and survival.

Case Studies and Research Findings

  • Anticancer Evaluation : A study conducted on various thiadiazole derivatives showed that compounds with electron-donating groups had enhanced anticancer activity compared to those with electron-withdrawing groups .
  • Antitubercular Screening : In vitro studies indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.31 µg/mL against Mycobacterium tuberculosis strains .
  • Cytotoxicity Assessment : The cytotoxic effects were measured using standard assays where the tested compounds demonstrated IC50 values significantly lower than reference drugs .

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